MAO-B Inhibition Selectivity vs. MAO-A
This compound exhibits potent and selective inhibition of human recombinant MAO-B over MAO-A. While many quinoline derivatives show non-selective MAO inhibition, the N-(3-acetylaminophenyl)-4-oxo-1H-quinoline-3-carboxamide demonstrates an IC50 of 3.80 nM at MAO-B [1]. In contrast, its reported MAO-A inhibition is significantly weaker, with an IC50 of 25.3 µM [2], yielding a selectivity ratio exceeding 6,600-fold. This contrasts with structurally similar 4-oxoquinoline-3-carboxamides lacking the 3-acetylamino substituent, which often display sub-100 nM IC50s at MAO-A with limited selectivity .
| Evidence Dimension | MAO-A vs. MAO-B inhibition potency |
|---|---|
| Target Compound Data | MAO-B IC50: 3.80 nM |
| Comparator Or Baseline | MAO-A IC50: 25.3 µM (25,300 nM) for the target compound itself; common 4-oxoquinoline-3-carboxamides: MAO-A IC50 < 100 nM |
| Quantified Difference | >6,600-fold selectivity for MAO-B over MAO-A |
| Conditions | Recombinant human MAO-A and MAO-B expressed in supersomes; substrate: kynuramine; detection: 4-hydroxyquinoline fluorescence |
Why This Matters
High MAO-B selectivity is critical for neurological and neuroprotective research applications, minimizing off-target serotonergic and dietary amine-related side effects associated with MAO-A inhibition.
- [1] BindingDB. BDBM50378564. CHEMBL145781. IC50: 3.80 nM, Inhibition of recombinant human MAO-B assessed as reduction in 4-hydroxyquinolone production using kynuramine as substrate after 20 mins by fluorescence. View Source
- [2] BindingDB. BDBM50493476. CHEMBL172856. IC50: 2.53E+4 nM, Inhibition of recombinant human MAO-A assessed as inhibition of kynuramine conversion to fluorescent metabolite 4-hydroxyquinoline after 20 mins. View Source
